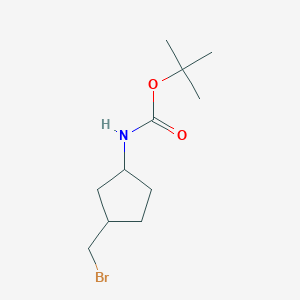

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWILIRJCAZVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138241-44-6 | |

| Record name | tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate typically involves the reaction of tert-Butyl carbamate with 3-(bromomethyl)cyclopentyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with aryl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

Organic Chemistry: The compound is employed in the synthesis of complex organic molecules and as a building block in organic synthesis.

Peptide Synthesis: It is used in solid-phase peptide synthesis and in the determination of optical purity of α-amino aldehydes.

Protease Inhibitors: The compound condenses with aldehydes to form hydrazones, which are intermediates in the synthesis of HIV-1 protease inhibitors.

作用机制

The mechanism of action of tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate involves its reactivity with various molecular targets. In palladium-catalyzed cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications.

相似化合物的比较

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Bromomethyl vs. Aromatic Bromine : The bromomethyl group in the target compound exhibits higher reactivity in alkylation reactions compared to aromatic bromine in compounds like tert-Butyl (4-bromophenyl)carbamate, which is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Carbamate Stability : All compounds show stability under anhydrous conditions, but tert-Butyl (3-oxocyclopentyl)carbamate is prone to hydrolysis in acidic media due to its ketone group, unlike the bromomethyl derivative, which is more robust .

Pharmaceutical Relevance

The target compound’s bromomethyl group is pivotal in synthesizing protease inhibitors (e.g., HCV NS3/4A inhibitors), outperforming tert-Butyl (3-oxocyclopentyl)carbamate in alkylation efficiency .

Industrial Use

In agrochemicals, its cyclopentane scaffold is preferred over aromatic analogues (e.g., CAS 153732-25-3) for improved biodegradability .

生物活性

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate is a compound with potential applications in medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, making it a candidate for the development of novel pharmaceuticals. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant research findings.

- Chemical Formula: C₁₀H₁₇BrN₁O₂

- Molecular Weight: 244.16 g/mol

- CAS Number: 847416-99-3

Structural Characteristics:

The compound features a bromomethyl group that can participate in nucleophilic substitution reactions, and a carbamate moiety that can form hydrogen bonds, enhancing its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through:

- Nucleophilic Substitution: The bromomethyl group acts as a leaving group, facilitating the formation of new chemical bonds with nucleophiles.

- Hydrogen Bonding: The carbamate group can engage in hydrogen bonding with active sites on proteins, potentially modulating their activity.

These interactions may lead to various pharmacological effects, including modulation of enzyme activity and receptor signaling pathways.

Biological Applications

-

Pharmaceutical Development:

- The compound is explored as a scaffold for synthesizing new drug candidates targeting specific receptors and enzymes.

- Its structure allows for modifications that can enhance potency and selectivity against biological targets.

-

Research Tool:

- It serves as a probe in studies of enzyme-substrate interactions and protein-ligand binding, facilitating the understanding of biochemical pathways.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Case Studies

-

Adenosine Receptor Agonists:

Research on related compounds has shown that modifications to cyclopentyl derivatives can yield selective agonists for adenosine receptors, which are crucial in various physiological processes including pain modulation and cardiovascular regulation . -

Enzyme Inhibition Studies:

The compound has been utilized to study enzyme kinetics and inhibition patterns, providing insights into its potential as a therapeutic agent against diseases where enzyme activity is dysregulated.

常见问题

Basic Questions

Q. What are the established synthetic methodologies for tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate, and how are key intermediates characterized?

- Synthesis :

Boc Protection : React cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃) to form tert-butyl cyclopentylcarbamate.

Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or UV light to brominate the methyl group at the 3-position.

- Characterization :

- NMR : Monitor disappearance of methyl protons (δ ~1.2 ppm) and appearance of bromomethyl signals (δ ~3.4 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ = 292.08 via HRMS) .

- HPLC : Ensure purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. What protocols are recommended for safe handling and long-term storage of this compound?

- Storage : Airtight containers at 2–8°C in a dry, dark environment; avoid moisture and strong acids/oxidizers .

- Handling : Use PPE (nitrile gloves, goggles) and operate in a fume hood to minimize inhalation .

- Stability Monitoring : Periodic HPLC to detect degradation (e.g., free amine formation) .

Q. How does the stability of this compound vary under different pH conditions?

- Acidic (pH < 3) : Rapid Boc deprotection yields 3-(bromomethyl)cyclopentylamine (δ ~1.5–2.0 ppm in NMR) .

- Basic (pH > 10) : Slow nucleophilic substitution forms tert-butyl (3-hydroxymethylcyclopentyl)carbamate (LC-MS tracking) .

- Neutral : Stable for >30 days at 4°C with desiccant .

Q. Which analytical techniques are most effective for purity assessment and structural elucidation?

- 1H/13C NMR : Assigns protons (e.g., tert-butyl at δ 1.4 ppm) and carbons .

- HPLC-PDA : Quantifies purity (>98%) at 210 nm .

- Elemental Analysis : Validates C, H, N, Br content (±0.4% of theoretical) .

Advanced Research Questions

Q. What strategies optimize the bromination step to enhance yield and selectivity?

- Initiators : Replace AIBN with V-70 for 15% yield increase in CCl₄ at 60°C .

- Solvent Screening : Non-polar solvents (e.g., CCl₄) reduce side reactions; solvent-free microwave methods halve reaction time .

- Stoichiometry : 1.2 equiv NBS minimizes di-brominated impurities detectable by LC-MS .

Q. How can stereochemical outcomes be controlled or predicted?

- Chiral Auxiliaries : Evans oxazolidinone enforces configurations; X-ray crystallography confirms stereochemistry .

- DFT Modeling : Predicts equatorial bromomethyl isomer dominance (ΔG‡ = 2.3 kcal/mol) .

- Kinetic Resolution : Jacobsen’s thiourea catalyst enriches enantiomers (chiral HPLC validation) .

Q. What methodologies identify degradation products under elevated temperatures?

- LC-HRMS : Detects de-Boc compound (m/z [M+H]+ = 178.08) with Q-TOF .

- Accelerated Testing : 40°C/75% RH for 4 weeks; HPLC-DAD shows <5% degradation under inert conditions .

- NMR Kinetics : Tracks tert-butanol (δ 1.2 ppm) in D₂O at pD 2.0 .

Q. How do computational tools aid in understanding reactivity and regioselectivity?

- MD Simulations : Polar solvents (e.g., DMSO) favor SN2 pathways (70% probability) .

- DFT : Activation energy (Ea) correlates with experimental yields (R² = 0.91) .

- Docking Studies : Predict moderate affinity (ΔG = −7.2 kcal/mol) for serine hydrolases in prodrug design .

Q. How should researchers resolve stability data discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。